5-(3-Fluorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide
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Overview
Description
5-(3-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a fluorophenyl group, an oxazolidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated aromatic compound, such as 3-fluorobenzaldehyde, which can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Carboxamide Group: This can be done by reacting the oxazolidine intermediate with a suitable amine, such as propylamine, under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of 5-(3-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols.
Scientific Research Applications
5-(3-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the oxazolidine ring can contribute to its stability and reactivity. The carboxamide group may facilitate interactions with biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Fluorophenyl)-2-oxo-N-methyloxazolidine-3-carboxamide
- 5-(3-Fluorophenyl)-2-oxo-N-ethyloxazolidine-3-carboxamide
- 5-(3-Fluorophenyl)-2-oxo-N-butyl-oxazolidine-3-carboxamide
Uniqueness
5-(3-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide is unique due to its specific combination of a fluorophenyl group, an oxazolidine ring, and a propyl carboxamide group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
34725-15-0 |
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Molecular Formula |
C13H15FN2O3 |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-2-oxo-N-propyl-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C13H15FN2O3/c1-2-6-15-12(17)16-8-11(19-13(16)18)9-4-3-5-10(14)7-9/h3-5,7,11H,2,6,8H2,1H3,(H,15,17) |
InChI Key |
XZHCWFVAEZLIDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N1CC(OC1=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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